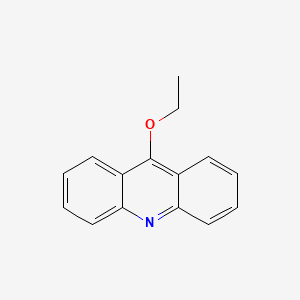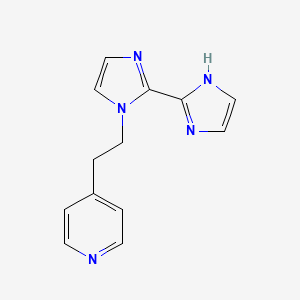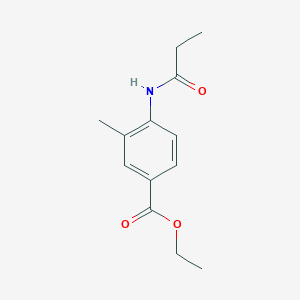![molecular formula C22H31N5O B5330443 N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide](/img/structure/B5330443.png)
N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide, also known as NM-3, is a novel compound that has gained interest in scientific research due to its potential therapeutic properties. NM-3 belongs to the class of piperazine derivatives and has been found to exhibit promising results in various in vitro and in vivo studies.
Mécanisme D'action
The exact mechanism of action of N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide is not fully understood. However, it has been proposed that N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide has also been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells, suggesting its anti-inflammatory and analgesic properties. Furthermore, N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide has been shown to protect neurons from oxidative stress and reduce the production of reactive oxygen species, indicating its potential neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide can affect various biochemical and physiological processes. For instance, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins, suggesting its potential in the treatment of diseases characterized by excessive tissue remodeling. Additionally, N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10, indicating its potential in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide in lab experiments is its high selectivity and potency. N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide has been found to exhibit potent antitumor activity against various cancer cell lines at low concentrations, making it a potential candidate for cancer therapy. Additionally, N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide has been found to exhibit favorable pharmacokinetic properties, such as high oral bioavailability and good metabolic stability, suggesting its potential as a drug candidate.
However, one of the limitations of using N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, the exact mechanism of action of N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide. One of the potential areas of research is the optimization of the synthesis method to improve the yield and purity of N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide. Additionally, further studies are needed to elucidate the exact mechanism of action of N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide and its potential targets. Furthermore, the potential therapeutic applications of N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide, such as its use in cancer therapy, neuroprotection, and treatment of inflammatory diseases, need to be explored further. Finally, the development of novel formulations of N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide with improved solubility and bioavailability may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide involves the reaction of 2-(4-(2-methylphenyl)piperazin-1-yl) pyridine with D-valine methyl ester hydrochloride in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting product is then purified using column chromatography to obtain pure N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide.
Applications De Recherche Scientifique
N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. Additionally, N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide has been found to exhibit neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(2R)-2-amino-3-methyl-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-16(2)20(23)22(28)25-15-18-8-6-10-24-21(18)27-13-11-26(12-14-27)19-9-5-4-7-17(19)3/h4-10,16,20H,11-15,23H2,1-3H3,(H,25,28)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUJENJLEYZCHQ-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)[C@@H](C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B5330370.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330376.png)
![1-benzyl-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330382.png)
![4-(2-methylquinolin-6-yl)-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5330390.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B5330399.png)
![2-[(2-oxo-2-phenylethyl)thio]-N-phenylacetamide](/img/structure/B5330401.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide](/img/structure/B5330407.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-chloro-6-methoxyphenyl methanesulfonate](/img/structure/B5330409.png)

![N-(3-chloro-2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5330422.png)

![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5330432.png)
